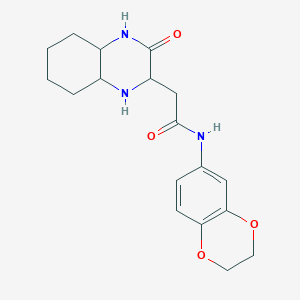![molecular formula C19H34N2O4 B11585842 5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate](/img/structure/B11585842.png)
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate is a complex organic compound featuring two piperidine rings Piperidine is a six-membered heterocyclic amine, which is commonly found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate typically involves the following steps:
Formation of Piperidin-1-YL Acetate: This can be achieved by reacting piperidine with acetic anhydride under reflux conditions.
Esterification: The intermediate product is then subjected to esterification with 5-hydroxy-pentyl acetate in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine rings can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This can lead to inhibition or activation of specific pathways, depending on the target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
N-Methylpiperidine: Contains a methyl group attached to the nitrogen atom of the piperidine ring.
Piperidine-4-carboxylic acid: Features a carboxylic acid group attached to the piperidine ring.
Uniqueness
5-{[2-(Piperidin-1-YL)acetyl]oxy}pentyl 2-(piperidin-1-YL)acetate is unique due to its dual piperidine structure, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and in the study of complex biochemical pathways.
Properties
Molecular Formula |
C19H34N2O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
5-(2-piperidin-1-ylacetyl)oxypentyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C19H34N2O4/c22-18(16-20-10-4-1-5-11-20)24-14-8-3-9-15-25-19(23)17-21-12-6-2-7-13-21/h1-17H2 |
InChI Key |
FFINIJMGIFWBPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)OCCCCCOC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-{[(3,5-Dimethylphenyl)carbamoyl]methoxy}phenyl)-5-oxo-N-propylpyrrolidine-3-carboxamide](/img/structure/B11585763.png)
![(5Z)-5-(2-nitrobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11585766.png)
![(6Z)-6-[4-(benzyloxy)benzylidene]-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585769.png)
![N-(4-methylphenyl)-2-{4-oxo-2-[(4-sulfamoylphenyl)amino]-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11585772.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11585777.png)
![(2E)-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11585792.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B11585797.png)

![3,3-dimethyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-8-(pyrrolidin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11585811.png)
![3,8-bis(benzylsulfanyl)-16-methyl-19-thia-2,4,5,7,9,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11585812.png)
![2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B11585817.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-4-fluorobenzamide](/img/structure/B11585823.png)
![ethyl 2-ethyl-7-methyl-3-oxo-5-[4-(pentyloxy)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11585826.png)
![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11585827.png)
